molecular formula C22H19N3O4 B4680482 2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B4680482
M. Wt: 389.4 g/mol
InChI Key: ZWHNEBWGNHPRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as DMOP, is a chemical compound that has been studied for its potential use in scientific research. DMOP has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In

Mechanism of Action

2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide's mechanism of action is still being studied, but it is thought to involve its binding to the serotonin 5-HT2A receptor. This binding may lead to changes in the activity of certain neurons in the brain, which may in turn lead to the biochemical and physiological effects associated with this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including changes in neurotransmitter release and receptor activity. This compound has also been found to have effects on gene expression and protein synthesis in certain brain regions. These effects may be related to this compound's binding to the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in a variety of physiological processes. However, one limitation of using this compound is that its mechanism of action is still being studied, which makes it difficult to fully understand its effects on the brain and body.

Future Directions

There are several future directions for research on 2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, including further investigation of its mechanism of action and its potential use as a treatment for neurological disorders. Additionally, research could explore the effects of this compound on other receptors and neurotransmitter systems in the brain, which could lead to a better understanding of its overall effects on the brain and body.

Scientific Research Applications

2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use in a variety of scientific research applications, including its use as a tool for investigating the role of certain receptors in the brain and its potential as a treatment for certain neurological disorders. This compound has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation and perception. This compound has also been found to have potential as a treatment for certain neurological disorders, including schizophrenia and Alzheimer's disease.

properties

IUPAC Name

2,6-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-12-14(22-25-20-18(29-22)8-5-11-23-20)9-10-15(13)24-21(26)19-16(27-2)6-4-7-17(19)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNEBWGNHPRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Reactant of Route 4
2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Reactant of Route 5
2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.